8-Hydroxyquinaldine chemical structure and properties
8-Hydroxyquinaldine chemical structure and properties
An In-depth Technical Guide to 8-Hydroxyquinaldine
Introduction
8-Hydroxyquinaldine, also known by its IUPAC name 2-methylquinolin-8-ol, is a heterocyclic organic compound derived from quinoline.[1][2] It is characterized by a quinoline structure with a hydroxyl group at the 8-position and a methyl group at the 2-position.[1] This compound appears as a beige to brown crystalline powder with a phenolic odor.[3][4] While insoluble in water, it is soluble in organic solvents such as hot alcohol, ether, and benzene.[3][4]
8-Hydroxyquinaldine and its derivatives are significant in various scientific fields due to their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[5][6][7] A key feature of this molecule is its ability to act as a chelating agent, forming stable complexes with numerous metal ions.[1] This property makes it a valuable reagent in analytical chemistry for the separation and determination of metals.[1] Furthermore, it serves as a crucial intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds, including antiseptic and anti-inflammatory agents.[1][4]
Chemical Structure and Identifiers
The structure of 8-Hydroxyquinaldine consists of a fused pyridine and benzene ring system, forming a quinoline core. The hydroxyl (-OH) group at position C8 and the methyl (-CH3) group at position C2 are key to its chemical reactivity and biological function.
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IUPAC Name : 2-methylquinolin-8-ol[2]
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Synonyms : 8-Hydroxy-2-methylquinoline, 2-Methyl-8-quinolinol, 2-Methyloxine[2][8]
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CAS Number : 826-81-3[4]
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Molecular Formula : C₁₀H₉NO[4]
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SMILES : CC1=NC2=C(C=CC=C2O)C=C1[2]
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InChI : 1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3[2]
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InChIKey : NBYLBWHHTUWMER-UHFFFAOYSA-N[2]
Physicochemical Properties
The quantitative physicochemical properties of 8-Hydroxyquinaldine are summarized in the table below, providing essential data for researchers in handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 159.18 g/mol | [4][9] |
| Appearance | Beige to brown crystalline powder | [1][3][4] |
| Melting Point | 71-73 °C | [3][4] |
| Boiling Point | 267 °C (at atmospheric pressure) | [3][4] |
| 64-65 °C (at 0.2 Torr) | [10] | |
| Solubility | Water : 0.366 g/L (at 20°C), 0.4 g/L | [1][3][4] |
| Chloroform : 466 g/L (at 20°C) | [3] | |
| Soluble in hot alcohol, ether, benzene | [3][4] | |
| pKa | pK₁: 5.55 (+1); pK₂: 10.31 (0) (at 25°C) | [1][4] |
| Flash Point | 139 °C | [4][11] |
| Density | ~1.12 g/cm³ (rough estimate) | [4] |
Experimental Protocols
Synthesis of 8-Hydroxyquinaldine
A common method for the synthesis of 8-hydroxyquinaldine is the Skraup-type reaction involving the condensation of 2-aminophenol with crotonaldehyde.[3]
Materials:
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2-Aminophenol
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2-Nitrophenol
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Hydrochloric acid
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Crotonaldehyde
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Sodium hydroxide solution
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Ethanol
Methodology:
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A homogenous mixture of 2-aminophenol and 2-nitrophenol is prepared, and hydrochloric acid is added.
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Crotonaldehyde is added to the mixture under constant stirring.[3]
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The reaction mixture is heated for 6 hours and then left to stand overnight, allowing the condensation reaction to complete.[3]
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Following the reaction, the unreacted o-nitrophenol is removed from the mixture via steam distillation.[3]
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The residual solution is made weakly basic by the addition of a sodium hydroxide solution.
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The crude 8-Hydroxyquinaldine is then isolated from the basified solution by a second steam distillation.[3]
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For purification, the crude product is first distilled under reduced pressure.[3]
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Finally, the distilled product is recrystallized from ethanol to yield pure 8-hydroxyquinaldine.[3]
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Caption: Synthesis and purification workflow for 8-Hydroxyquinaldine.
Applications and Biological Activity
8-Hydroxyquinaldine is a versatile compound with a broad spectrum of applications rooted in its chemical structure and chelating ability.
Analytical Chemistry
Due to its capacity to form stable, often colored, and insoluble complexes with various metal ions, 8-hydroxyquinaldine is utilized as an analytical reagent for the extraction, separation, and gravimetric or spectrophotometric determination of metals.[1]
Pharmaceutical and Medicinal Chemistry
The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry.[5][6][12] Derivatives, including 8-hydroxyquinaldine, exhibit a wide array of pharmacological activities:
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Anticancer Activity : Some derivatives have been synthesized and investigated as novel antitumor agents.[13]
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Antimicrobial and Antifungal Activity : The compound shows fungicidal properties and is a precursor for various antimicrobial agents.[4][5] 2-Methyl-8-quinolinol has been specifically noted for its fungicidal properties.[4]
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Neuroprotective Agents : As a lipophilic metal chelator, it has been explored in the context of neurodegenerative diseases like Alzheimer's, where metal ion dyshomeostasis is implicated.[5][14]
Industrial and Synthetic Chemistry
It serves as a key building block and intermediate in the synthesis of more complex molecules, including:
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Dyes and pigments[4]
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Specialized polymers
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Agrochemicals
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Caption: Key properties and application areas of 8-Hydroxyquinaldine.
Conclusion
8-Hydroxyquinaldine is a compound of significant interest to researchers in chemistry, biology, and materials science. Its unique combination of a privileged heterocyclic scaffold and potent metal-chelating ability drives its utility across diverse fields, from analytical reagents to precursors for advanced pharmaceutical agents. The well-established synthesis protocols and clear physicochemical properties provide a solid foundation for further research and development into novel applications for this versatile molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinaldine | 826-81-3 [chemicalbook.com]
- 4. 8-Hydroxyquinaldine CAS#: 826-81-3 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxy-2-methylquinoline, 98% | Fisher Scientific [fishersci.ca]
- 9. chemwhat.com [chemwhat.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2-甲基-8-喹啉醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
